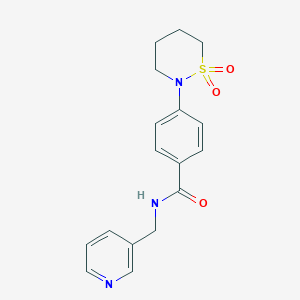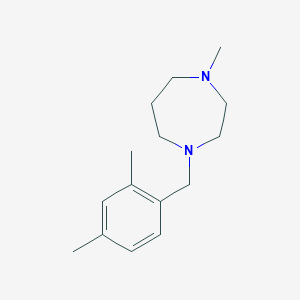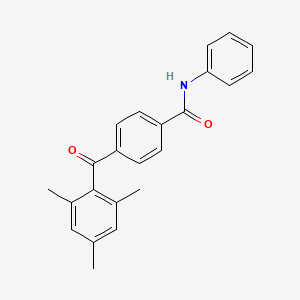
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide, also known as DTBM-P, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized through a multi-step process.
作用机制
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide exerts its therapeutic effects through various mechanisms of action. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits cell proliferation by blocking the cell cycle at the G1 phase. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, which is an enzyme involved in the production of beta-amyloid. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide protects dopaminergic neurons by activating the Nrf2/ARE pathway, which is a key pathway involved in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the activity of various enzymes involved in cell proliferation, including cyclin-dependent kinases and topoisomerases. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the activity of beta-secretase, which is an enzyme involved in the production of beta-amyloid. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide protects dopaminergic neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway.
实验室实验的优点和局限性
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also has some limitations, including its poor solubility in water and its instability in acidic conditions.
未来方向
There are several future directions for the research on 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide. One direction is to investigate the potential therapeutic applications of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide to improve its yield and purity. Additionally, future research could focus on the development of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide analogs with improved pharmacokinetic properties and efficacy.
合成方法
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been synthesized through a multi-step process, which involves the reaction of 2-mercaptoethanol with 2-chloroacetic acid to form 2-(2-hydroxyethylthio)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-chloroethylthioacetyl chloride. The final step involves the reaction of 2-chloroethylthioacetyl chloride with 4-aminobenzonitrile and 3-pyridinemethanol to form 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide.
科学研究应用
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
属性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJJJGIFWCNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627609.png)
![3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole](/img/structure/B5627619.png)

![7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5627630.png)
![methyl 5-[(3-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5627636.png)
![2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B5627643.png)

![1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)
![3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5627653.png)
![8-[(4R)-4-hydroxy-L-prolyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5627657.png)
![1-[4-fluoro-3-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5627663.png)

![1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5627676.png)
![1-(3-chloro-4-methoxyphenyl)-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrrolidin-2-one](/img/structure/B5627678.png)